Cas no 2309448-92-6 (Methyl 2-{[3-(3-bromopyridin-4-yl)-1-azaspiro[4.5]decan-3-yl]oxy}acetate)
![Methyl 2-{[3-(3-bromopyridin-4-yl)-1-azaspiro[4.5]decan-3-yl]oxy}acetate structure](https://ja.kuujia.com/scimg/cas/2309448-92-6x500.png)
Methyl 2-{[3-(3-bromopyridin-4-yl)-1-azaspiro[4.5]decan-3-yl]oxy}acetate 化学的及び物理的性質
名前と識別子
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- EN300-7429352
- methyl 2-{[3-(3-bromopyridin-4-yl)-1-azaspiro[4.5]decan-3-yl]oxy}acetate
- 2309448-92-6
- Methyl 2-{[3-(3-bromopyridin-4-yl)-1-azaspiro[4.5]decan-3-yl]oxy}acetate
-
- インチ: 1S/C17H23BrN2O3/c1-22-15(21)10-23-17(13-5-8-19-9-14(13)18)11-16(20-12-17)6-3-2-4-7-16/h5,8-9,20H,2-4,6-7,10-12H2,1H3
- InChIKey: NDIIBQCOECDQAO-UHFFFAOYSA-N
- ほほえんだ: BrC1C=NC=CC=1C1(CNC2(CCCCC2)C1)OCC(=O)OC
計算された属性
- せいみつぶんしりょう: 382.08921g/mol
- どういたいしつりょう: 382.08921g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 428
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 60.4Ų
Methyl 2-{[3-(3-bromopyridin-4-yl)-1-azaspiro[4.5]decan-3-yl]oxy}acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7429352-0.1g |
methyl 2-{[3-(3-bromopyridin-4-yl)-1-azaspiro[4.5]decan-3-yl]oxy}acetate |
2309448-92-6 | 95.0% | 0.1g |
$1819.0 | 2025-03-11 | |
Enamine | EN300-7429352-5.0g |
methyl 2-{[3-(3-bromopyridin-4-yl)-1-azaspiro[4.5]decan-3-yl]oxy}acetate |
2309448-92-6 | 95.0% | 5.0g |
$5995.0 | 2025-03-11 | |
Enamine | EN300-7429352-10.0g |
methyl 2-{[3-(3-bromopyridin-4-yl)-1-azaspiro[4.5]decan-3-yl]oxy}acetate |
2309448-92-6 | 95.0% | 10.0g |
$8889.0 | 2025-03-11 | |
Enamine | EN300-7429352-0.05g |
methyl 2-{[3-(3-bromopyridin-4-yl)-1-azaspiro[4.5]decan-3-yl]oxy}acetate |
2309448-92-6 | 95.0% | 0.05g |
$1737.0 | 2025-03-11 | |
Enamine | EN300-7429352-2.5g |
methyl 2-{[3-(3-bromopyridin-4-yl)-1-azaspiro[4.5]decan-3-yl]oxy}acetate |
2309448-92-6 | 95.0% | 2.5g |
$4052.0 | 2025-03-11 | |
Enamine | EN300-7429352-1.0g |
methyl 2-{[3-(3-bromopyridin-4-yl)-1-azaspiro[4.5]decan-3-yl]oxy}acetate |
2309448-92-6 | 95.0% | 1.0g |
$2068.0 | 2025-03-11 | |
Enamine | EN300-7429352-0.5g |
methyl 2-{[3-(3-bromopyridin-4-yl)-1-azaspiro[4.5]decan-3-yl]oxy}acetate |
2309448-92-6 | 95.0% | 0.5g |
$1984.0 | 2025-03-11 | |
Enamine | EN300-7429352-0.25g |
methyl 2-{[3-(3-bromopyridin-4-yl)-1-azaspiro[4.5]decan-3-yl]oxy}acetate |
2309448-92-6 | 95.0% | 0.25g |
$1902.0 | 2025-03-11 |
Methyl 2-{[3-(3-bromopyridin-4-yl)-1-azaspiro[4.5]decan-3-yl]oxy}acetate 関連文献
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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9. Book reviews
Methyl 2-{[3-(3-bromopyridin-4-yl)-1-azaspiro[4.5]decan-3-yl]oxy}acetateに関する追加情報
Comprehensive Analysis of Methyl 2-{[3-(3-bromopyridin-4-yl)-1-azaspiro[4.5]decan-3-yl]oxy}acetate (CAS No. 2309448-92-6)
Methyl 2-{[3-(3-bromopyridin-4-yl)-1-azaspiro[4.5]decan-3-yl]oxy}acetate is a highly specialized organic compound with a unique spirocyclic structure and a bromopyridine moiety, making it a subject of interest in pharmaceutical and agrochemical research. Its CAS No. 2309448-92-6 serves as a critical identifier for researchers and regulatory bodies. The compound's structural complexity, featuring both a 1-azaspiro[4.5]decane core and a methyl acetate functional group, positions it as a potential intermediate in the synthesis of bioactive molecules.
In recent years, the demand for spirocyclic compounds has surged due to their versatility in drug discovery. Researchers are particularly intrigued by the 3-bromopyridin-4-yl subunit, which is known to enhance binding affinity in kinase inhibitors and other therapeutic targets. This aligns with the growing trend of fragment-based drug design (FBDD), where small molecular fragments like Methyl 2-{[3-(3-bromopyridin-4-yl)-1-azaspiro[4.5]decan-3-yl]oxy}acetate are used to build larger, more potent drugs. Searches for "spirocyclic drug intermediates" and "bromopyridine derivatives" have spiked in scientific databases, reflecting the compound's relevance.
The compound's synthetic utility extends beyond pharmaceuticals. Its azaspiro[4.5]decane scaffold is also explored in materials science, particularly in the development of organic electronic materials. With the rise of green chemistry, researchers are investigating eco-friendly routes to synthesize such complex structures. Questions like "How to optimize the yield of spirocyclic esters?" or "What catalysts work best for bromopyridine coupling?" are frequently encountered in forums and search engines, highlighting the need for detailed technical guidance.
From a spectroscopic characterization perspective, Methyl 2-{[3-(3-bromopyridin-4-yl)-1-azaspiro[4.5]decan-3-yl]oxy}acetate exhibits distinct NMR and mass spectral patterns due to its bromine atom and ester group. These features are crucial for quality control in industrial applications. The compound's stability under various conditions is another hot topic, with searches like "thermal stability of bromopyridine derivatives" gaining traction. Analytical chemists often emphasize the importance of HPLC purity testing for such intermediates.
In conclusion, Methyl 2-{[3-(3-bromopyridin-4-yl)-1-azaspiro[4.5]decan-3-yl]oxy}acetate (CAS No. 2309448-92-6) represents a multifaceted tool for modern chemistry. Its applications span from medicinal chemistry to advanced materials, driven by the increasing demand for high-value intermediates. As the scientific community continues to explore its potential, this compound is poised to remain a focal point in innovative research.
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